molecular formula C10H10O4 B8304087 2,3-Dihydro-6-hydroxy-7-methoxy-5-benzofurancarboxaldehyde

2,3-Dihydro-6-hydroxy-7-methoxy-5-benzofurancarboxaldehyde

Cat. No. B8304087
M. Wt: 194.18 g/mol
InChI Key: MUXGWKUCUOHBIO-UHFFFAOYSA-N
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Patent
US04147703

Procedure details

A mixture of 2.49 g (15 mmole) of 2,3-dihydro-7-methoxy-6-benzofuranol, 5,87 g. (50 mmole) zinc cyanide and 100 ml. of dry ether was saturated with hydrogen chloride for 1 hour at 0°, then for 2 hours at room temperature. The mixture was then allowed to stand overnight at room temperature then concentrated in vacuo and the residue treated with 100 ml. of 0.1N HCl for 1 hour at reflux. After cooling, ether extraction provided the product which was purified by chromatography over silica gel (E. Merck 60), eluting with CHCl3, to yield a colorless solid, m.p. 71°-72°.
Name
2,3-dihydro-7-methoxy-6-benzofuranol
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
zinc cyanide
Quantity
50 mmol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]2[O:10][CH2:9][CH2:8][C:7]=2[CH:6]=[CH:5][C:4]=1[OH:12].Cl.C[CH2:15][O:16]CC>[C-]#N.[Zn+2].[C-]#N>[OH:12][C:4]1[C:5]([CH:15]=[O:16])=[CH:6][C:7]2[CH2:8][CH2:9][O:10][C:11]=2[C:3]=1[O:2][CH3:1] |f:3.4.5|

Inputs

Step One
Name
2,3-dihydro-7-methoxy-6-benzofuranol
Quantity
2.49 g
Type
reactant
Smiles
COC1=C(C=CC=2CCOC21)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
zinc cyanide
Quantity
50 mmol
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue treated with 100 ml
TEMPERATURE
Type
TEMPERATURE
Details
of 0.1N HCl for 1 hour at reflux
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
ether extraction
CUSTOM
Type
CUSTOM
Details
provided the product which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography over silica gel (E. Merck 60)
WASH
Type
WASH
Details
eluting with CHCl3
CUSTOM
Type
CUSTOM
Details
to yield a colorless solid, m.p. 71°-72°

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC1=C(C2=C(CCO2)C=C1C=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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